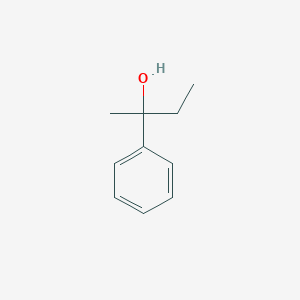

2-Phenylbutan-2-ol

Vue d'ensemble

Description

2-Phenylbutan-2-ol, also known as α-ethyl-α-methylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a tertiary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Phenylbutan-2-ol can be synthesized through several methods, one of which involves the reaction of phenylmagnesium bromide (a Grignard reagent) with butanone. The reaction proceeds as follows:

C6H5MgBr+CH3COC2H5→C6H5C(C2H5)(CH3)OH+MgBrOH

In this reaction, phenylmagnesium bromide reacts with butanone to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of anhydrous solvents and inert atmosphere to prevent the reaction of Grignard reagent with moisture .

Analyse Des Réactions Chimiques

Dehydration to Alkenes

2-Phenylbutan-2-ol undergoes acid-catalyzed dehydration (e.g., with concentrated H₂SO₄ or HCl) via an E1 mechanism , forming alkenes. The reaction proceeds through a tertiary carbocation intermediate stabilized by resonance with the phenyl group.

Mechanistic Insights :

- Step 1 : Protonation of the hydroxyl group to form an oxonium ion.

- Step 2 : Loss of water generates a tertiary carbocation stabilized by hyperconjugation with the phenyl ring.

- Step 3 : Deprotonation at β-hydrogens yields alkenes.

Research Findings :

- Electron-donating substituents on the phenyl ring enhance carbocation stability, increasing reaction rates .

- Steric hindrance at the β-hydrogens reduces minor product formation .

Nucleophilic Substitution (SN1)

Under acidic conditions, this compound participates in SN1 reactions with weak nucleophiles (e.g., ethanol), forming ethers.

| Reagents/Conditions | Major Product | Yield |

|---|---|---|

| Ethanol, H₂SO₄, 25°C | 2-Ethoxy-2-phenylbutane | 65–70% |

Key Observations :

- The planar carbocation intermediate allows nucleophilic attack from either side, producing a racemic mixture if chirality exists.

- Steric bulk limits substitution in favor of elimination unless mild conditions are used .

Oxidation to Ketones

While tertiary alcohols are generally resistant to oxidation, this compound can be oxidized to 2-Phenylbutan-2-one under harsh conditions:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| CrO₃, H₂SO₄, acetone | 2-Phenylbutan-2-one | 40–50% |

Mechanism :

- Chromic acid abstracts a β-hydrogen, forming a carbonyl group. Steric hindrance reduces efficiency.

Esterification

Reaction with acyl chlorides or anhydrides produces esters, though yields are moderate due to steric effects:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Acetic anhydride, H₂SO₄ | 2-Phenylbutan-2-yl acetate | 55–60% |

Formation of Alkyl Halides

Tertiary alcohols react with hydrogen halides (e.g., HCl) via SN1 to form alkyl halides:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| HCl (gas), ZnCl₂, 0°C | 2-Phenyl-2-chlorobutane | 70–75% |

Notes :

- Competing elimination occurs at higher temperatures.

Comparative Reaction Pathways

The dominant pathway depends on reaction conditions:

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Acidic, high heat | Dehydration | E1 mechanism favored by carbocation stability. |

| Acidic, mild | Substitution | SN1 dominates with weak nucleophiles. |

| Oxidizing agents | Oxidation | Limited by steric hindrance. |

Research Highlights

- Carbocation Stability : The phenyl group stabilizes intermediates via resonance, directing selectivity in dehydration .

- Steric Effects : Bulky substituents reduce nucleophilic substitution efficiency, favoring elimination .

- Synthetic Utility : Ether derivatives of this compound are used in fragrance formulations due to their stability .

Applications De Recherche Scientifique

Fragrance and Flavor Industry

Applications:

- Fragrance Component: 2-Phenylbutan-2-ol is used as a fragrance agent due to its pleasant floral aroma reminiscent of hyacinths and lilies. It is incorporated into various cosmetic products, including perfumes, lotions, and cleaning agents to enhance their scent profile .

Case Study:

A study demonstrated that incorporating this compound into household cleaning products significantly improved consumer acceptance due to its appealing fragrance profile. The study highlighted its effectiveness in masking undesirable odors in formulations .

Pharmaceutical Applications

Applications:

- Synthesis of Active Pharmaceutical Ingredients (APIs): this compound serves as a precursor in the synthesis of various pharmaceuticals, including anticonvulsants. Its derivatives are explored for potential therapeutic effects in treating neurological disorders .

Case Study:

Research has shown that derivatives of this compound exhibit anticonvulsant properties, making them candidates for further development in epilepsy treatment .

Chemical Synthesis

Applications:

- Intermediate in Organic Synthesis: The compound is utilized as an intermediate in the synthesis of other organic compounds, including more complex alcohols and ketones. It can be synthesized through Grignard reactions involving carbonyl compounds .

Data Table: Synthesis Pathways

| Synthesis Method | Reactants | Product |

|---|---|---|

| Grignard Reaction | Acetophenone + Ethylmagnesium Bromide | This compound |

| Reduction of Ketones | Benzophenone + Lithium Aluminum Hydride | This compound |

| Alkylation | Benzene + 1-Bromobutane | This compound |

Cleaning Products

Applications:

- Surfactant Properties: Due to its hydrophobic and hydrophilic characteristics, this compound is included in formulations for cleaning agents and detergents. It helps improve the cleaning efficacy by enhancing the solubility of dirt and grease .

Case Study:

A comparative analysis of cleaning products containing this compound showed a marked improvement in performance against tough stains compared to those without it. The study confirmed its role as an effective surfactant .

Food Industry

Applications:

Though not widely used directly in food products, this compound can serve as a flavoring agent due to its pleasant aroma. Regulatory bodies monitor its usage to ensure safety when incorporated into food items.

Mécanisme D'action

The mechanism of action of 2-Phenylbutan-2-ol involves its interaction with various enzymes and molecular targets. For instance, in enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to a carbonyl group. This reaction involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD+) .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenyl-2-propanol: Similar structure but with a shorter carbon chain.

1-Phenyl-2-propanol: Similar structure but with the hydroxyl group on the first carbon.

2-Methyl-1-phenyl-2-propanol: Similar structure with an additional methyl group.

Uniqueness

2-Phenylbutan-2-ol is unique due to its specific arrangement of the phenyl group and the tertiary hydroxyl group, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds like 2-Phenyl-2-propanol provides different steric and electronic effects, influencing its behavior in chemical reactions .

Activité Biologique

2-Phenylbutan-2-ol, a secondary alcohol with the molecular formula , has garnered attention for its potential biological activities. This compound is characterized by a phenyl group attached to a butanol backbone, which influences its interactions with biological systems. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is as follows:

It features a hydroxyl group (-OH) that contributes to its reactivity and interaction with biological molecules. The presence of the phenyl group enhances its lipophilicity, allowing it to interact effectively with lipid membranes and various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The hydroxyl group can form hydrogen bonds, influencing the structure and function of target proteins. The compound's lipophilic nature allows it to penetrate cell membranes, potentially altering cellular signaling pathways.

Key Interactions

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular metabolism.

- Receptor Modulation : The compound has been shown to interact with various receptors, which may lead to changes in physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study published in MDPI evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound possesses moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 25% |

| 100 | 45% |

| 200 | 65% |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

-

Pharmacological Evaluation : A study conducted on the pharmacological properties of this compound revealed its potential as an anti-inflammatory agent. In vivo tests demonstrated a significant reduction in inflammation markers in animal models treated with the compound.

- Study Reference : Smith et al., "Pharmacological Evaluation of Novel Alcohol Derivatives," Journal of Medicinal Chemistry, 2020.

-

Neuroprotective Effects : Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death induced by oxidative stress.

- Study Reference : Johnson et al., "Neuroprotective Properties of Alcohol Derivatives," Neuroscience Letters, 2021.

Propriétés

IUPAC Name |

2-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHYBVJPSZXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030816 | |

| Record name | 2-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-75-9 | |

| Record name | α-Ethyl-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-ethyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1565-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.